Antibacterial Spectrum: Borreverine's Superior Potency Against Vibrio cholerae Compared to Gram-Negative Rods
Borreverine demonstrates pronounced selectivity within Gram-negative bacteria that is not observed for general-purpose antibiotics. Its MIC against Vibrio cholerae is below 6 µg/mL, whereas MICs against Enterobacteriaceae and Pseudomonas are above 200 µg/mL—a greater than 33-fold potency differential [1]. This contrasts with the broad and often indiscriminate antibacterial activity reported for many plant-derived alkaloids like berberine, where MIC ranges against Gram-negative bacteria are typically more uniform and significantly higher (often >128 µg/mL for Pseudomonas) [2]. This selective potency profile is a quantifiable, meaningful point of differentiation for researchers screening for pathogen-specific or microbiome-sparing antibacterial leads.
| Evidence Dimension | Antibacterial Potency (MIC) |
|---|---|
| Target Compound Data | < 6 µg/mL (Vibrio cholerae); > 200 µg/mL (Enterobacteriaceae, Pseudomonas) |
| Comparator Or Baseline | Berberine: MIC > 128 µg/mL vs. Pseudomonas aeruginosa; typically 50-500 µg/mL vs. various Gram-negative bacteria |
| Quantified Difference | >33-fold selectivity for V. cholerae over other Gram-negatives for borreverine, compared to low selectivity profile of berberine |
| Conditions | Standard in vitro broth dilution MIC assay |
Why This Matters
Borreverine offers a unique Gram-negative selectivity window that is distinct from common alkaloid benchmarks, making it a targeted candidate for cholera-specific or GI microbiome-sparing screening cascades.
- [1] Maynart, G., et al. (1980). Antibacterial effect of borreverine, an alkaloid isolated from Borreria verticillata (Rubiaceae). Comptes Rendus des Seances de la Societe de Biologie et de ses Filiales, 174(5), 876-881. View Source
- [2] Cushnie, T. P., Cushnie, B., & Lamb, A. J. (2014). Alkaloids: An overview of their antibacterial, antibiotic-enhancing and antivirulence activities. International Journal of Antimicrobial Agents, 44(5), 377-386. View Source
